Creatinine-d3

Description

Properties

CAS No. |

143827-20-7 |

|---|---|

Molecular Formula |

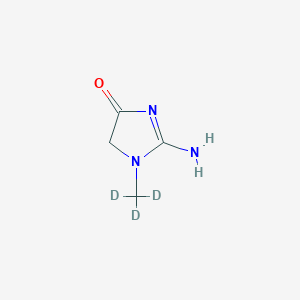

C4H7N3O |

Molecular Weight |

116.14 g/mol |

IUPAC Name |

2-imino-1-(trideuteriomethyl)imidazolidin-4-one |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3 |

InChI Key |

DDRJAANPRJIHGJ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(=O)NC1=N |

Canonical SMILES |

CN1CC(=O)NC1=N |

Appearance |

Assay:≥98% deuterated forms (d1-d3)A crystalline solid |

Synonyms |

2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one; 1-(Methyl-d3)glycocyamidine; 1-(Methyl-d3)hydantoin-2-imide; 2-Amino-1-(methyl-d3)-1,5-dihydroimidazol-4-one; 2-Amino-1-(methyl-d3)imidazolin-4-one; NSC 13123-d3; TEGO Cosmo C 250-d3; |

Origin of Product |

United States |

Foundational & Exploratory

What is Creatinine-d3 and its chemical properties

An In-depth Examination of the Chemical Properties and Analytical Applications of a Key Isotope-Labeled Internal Standard

Creatinine-d3, a deuterated isotopologue of creatinine, serves as a critical internal standard in bioanalytical and clinical chemistry. Its use in mass spectrometry-based quantification of endogenous creatinine has become the gold standard for accuracy and precision. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its application, and a visual representation of its role in analytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this essential analytical tool.

Core Chemical and Physical Properties

This compound is structurally identical to creatinine, with the exception of the three hydrogen atoms on the N-methyl group being replaced by deuterium atoms. This isotopic substitution results in a mass shift of +3 Da, allowing for its differentiation from endogenous creatinine by mass spectrometry without significantly altering its chemical behavior.

Summary of Chemical and Physical Data

| Property | Value | Reference(s) |

| Chemical Name | 2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one | [1] |

| Synonyms | 1-(Methyl-d3)glycocyamidine, NSC 13123-d3 | [1] |

| CAS Number | 143827-20-7 | [1] |

| Molecular Formula | C₄H₄D₃N₃O | [1] |

| Molecular Weight | 116.14 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 255 °C (decomposes) | [3] |

| Solubility | Water: 25 mg/mL (requires sonication) PBS (pH 7.2): 10 mg/mL | [2][4] |

| Isotopic Purity | ≥98% to ≥99% deuterated forms (d1-d3) | [1][4] |

| Storage | Store at -20°C for long-term stability | [4] |

| Stability | ≥ 4 years when stored at -20°C as a solid | [4] |

Role in Bioanalysis: An Essential Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of creatinine in biological matrices such as serum, plasma, and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] Creatinine, a breakdown product of creatine phosphate in muscle, is a key biomarker for assessing renal function.[4] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the analytical results.[2]

Experimental Protocols for Creatinine Quantification using this compound

The following sections provide a detailed methodology for the quantification of creatinine in serum and urine using this compound as an internal standard with LC-MS/MS.

Preparation of Stock and Working Solutions

-

This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent, such as a methanol:water mixture (e.g., 50:50 v/v), to achieve the desired concentration.

-

This compound Working Solution (e.g., 132 µmol/L): Dilute the stock solution with an appropriate solvent, such as 20% methanol in water, to the final working concentration.[2]

-

Creatinine Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled creatinine into a surrogate matrix (e.g., 20% methanol or analyte-free serum).[2]

Sample Preparation

-

Aliquoting: Pipette 50 µL of serum or plasma sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the this compound working solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 200 µL of methanol to induce protein precipitation.

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 15,000 rpm for 3 minutes to pellet the precipitated proteins.

-

Supernatant Transfer and Dilution: Transfer 50 µL of the clear supernatant to a new tube or well and mix with 50 µL of water.

-

Injection: Inject a small volume (e.g., 3 µL) of the final mixture into the LC-MS/MS system.

-

Dilution: Due to the high concentration of creatinine in urine, a significant dilution is required. A common approach is a serial dilution, for example, a 1:20 dilution followed by a further dilution as needed, using a solvent like 40:60 acetonitrile:water.[5]

-

Internal Standard Spiking: Add the this compound working solution to the diluted urine sample.

-

Vortexing and Centrifugation: Vortex the sample and centrifuge if any particulate matter is present.

-

Injection: Inject the diluted and spiked sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting parameters that may require optimization for specific instrumentation and applications.

-

Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of these polar analytes.[2]

-

Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[6]

-

Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30-40°C.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of a typical bioanalytical experiment for creatinine quantification using this compound.

Logical Relationship in Quantification

The core principle of using an internal standard is based on the assumption that the analyte and the internal standard behave similarly during the analytical process. The following diagram illustrates the logical relationship in the quantification process.

Conclusion

This compound is an indispensable tool for the accurate and precise measurement of creatinine in biological samples. Its chemical properties are nearly identical to its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based methods. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the fields of clinical chemistry, drug development, and metabolic research, enabling robust and reliable quantification of this important biomarker of renal function.

References

- 1. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of creatine, creatinine, creatine-d3 and this compound in urine, plasma, and red blood cells by HPLC and GC-MS to follow the fate of ingested creatine-d3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

Creatinine-d3: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Creatinine-d3 for Isotope Dilution Mass Spectrometry

This technical guide provides a comprehensive overview of this compound, a deuterated analog of creatinine, for researchers, scientists, and professionals in drug development. This document details its chemical properties, its critical role as an internal standard in quantitative analysis, and the biochemical pathways relevant to its application.

Core Properties of this compound

This compound is a stable, isotopically labeled form of creatinine where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution results in a molecule that is chemically identical to endogenous creatinine but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification methods.

| Property | Value | Reference(s) |

| CAS Number | 143827-20-7 | [1][2][3][4] |

| Molecular Formula | C₄H₄D₃N₃O | [1] |

| Molecular Weight | Approximately 116.14 g/mol | [2][3][4][5] |

| Synonyms | 2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one, Creatinine-methyl-d3 | [1][4] |

The Role of this compound in Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of creatinine in biological matrices such as serum and urine.[1] Creatinine is a key biomarker for assessing renal function, and its accurate measurement is crucial in clinical diagnostics and research.[2]

The principle behind IDMS is the addition of a known amount of the isotopically labeled standard (this compound) to a sample containing the analyte of interest (creatinine). The labeled and unlabeled compounds are chemically indistinguishable during sample preparation and chromatographic separation. However, they are readily differentiated by a mass spectrometer due to their mass difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, variations in sample extraction, and instrument response can be corrected, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of Serum Creatinine using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the determination of creatinine in human serum. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Creatinine (for calibration standards)

-

Human Serum (samples, calibrators, and quality controls)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

2. Preparation of Solutions:

-

This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol.

-

Creatinine Stock Solution: Prepare a stock solution of creatinine in ultrapure water.

-

Working Internal Standard Solution: Dilute the this compound stock solution with a suitable solvent (e.g., 50% methanol in water) to the desired working concentration.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the creatinine stock solution into a surrogate matrix (e.g., charcoal-stripped serum or a protein-based solution).

3. Sample Preparation:

-

To a microcentrifuge tube, add a specific volume of serum sample, calibration standard, or quality control.

-

Add a precise volume of the working internal standard solution (this compound) to each tube.

-

Vortex briefly to mix.

-

Perform protein precipitation by adding a volume of cold acetonitrile or methanol.

-

Vortex thoroughly to ensure complete protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid.

-

Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both creatinine and this compound.

5. Data Analysis:

-

Integrate the peak areas for the MRM transitions of both creatinine and this compound.

-

Calculate the ratio of the peak area of creatinine to the peak area of this compound for all samples, calibrators, and controls.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for creatinine quantification using LC-MS/MS.

Biochemical Context: The Creatine to Creatinine Pathway

Understanding the metabolic origin of creatinine is essential for interpreting its clinical significance. Creatinine is the breakdown product of creatine and phosphocreatine, which are vital for energy metabolism in muscle and brain tissue.[6][7] The synthesis of creatine is a two-step enzymatic process primarily occurring in the kidneys and liver.[8]

Caption: The metabolic pathway from creatine synthesis to creatinine excretion.

Regulation of Creatine Metabolism: Key Signaling Pathways

The cellular uptake and metabolism of creatine are regulated by complex signaling pathways, ensuring energy homeostasis. Two key regulators are AMP-activated protein kinase (AMPK) and insulin.

AMPK Signaling: AMPK acts as a cellular energy sensor. Under conditions of metabolic stress (e.g., exercise), an increased AMP/ATP ratio activates AMPK. Activated AMPK can influence creatine kinase activity and the expression of the creatine transporter (SLC6A8), thereby modulating creatine uptake and utilization to meet cellular energy demands.

Insulin Signaling: Insulin has been shown to enhance the transport of creatine into muscle cells.[3] This effect is thought to be mediated by the stimulation of the sodium-dependent creatine transporter. This interplay is particularly relevant in the context of post-exercise recovery and nutrient timing to maximize creatine uptake.

Caption: Regulation of the creatine transporter by insulin and AMPK signaling.

References

- 1. gosset.ai [gosset.ai]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. The Regulation and Expression of the Creatine Transporter: A Brief Review of Creatine Supplementation in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the creatine transporter by AMP-activated protein kinase in kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Insulin effect on creatine transport in skelatal muscle (38464) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pillar of Precision: A Technical Guide to the Stability and Storage of Creatinine-d3

For Researchers, Scientists, and Drug Development Professionals

Creatinine-d3 (2-amino-1-(methyl-d3)-4H-imidazol-4-one) is an indispensable tool in clinical and pharmaceutical research, primarily serving as a stable isotope-labeled internal standard for the accurate quantification of endogenous creatinine by mass spectrometry. Its structural similarity and mass difference from the unlabeled analyte allow for the correction of matrix effects and variations in sample processing, ensuring the reliability of bioanalytical data. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, offering detailed experimental protocols and data-driven recommendations to maintain its integrity and ensure the precision of quantitative analyses.

Core Stability Profile

The stability of this compound is paramount for its function as an internal standard. Like its unlabeled counterpart, its stability is influenced by temperature, pH, light, and the storage medium. While specific stability data for the deuterated form is not as extensively published as for creatinine, the isotopic substitution of hydrogen with deuterium does not significantly alter its chemical reactivity under typical storage and handling conditions. Therefore, data on creatinine stability can largely be extrapolated to this compound.

Factors Influencing Stability:

-

Temperature: Elevated temperatures accelerate the degradation of creatinine in solution. For long-term storage, maintaining low temperatures is crucial.

-

pH: Creatinine is most stable in neutral to slightly alkaline conditions. In acidic environments (pH < 5.5), the rate of degradation to creatinine from its precursor, creatine, increases.[1][2] Extreme pH values can also lead to the degradation of the creatinine molecule itself.

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation.[3]

-

Solvent: The choice of solvent for stock and working solutions can impact stability. High-purity solvents are recommended to minimize the presence of reactive impurities.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on manufacturer data and scientific literature.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid (Neat) | -20°C | ≥ 4 years | Store in a tightly sealed, light-resistant container in a desiccated environment. |

| Room Temperature | Stable | Suitable for short-term storage and shipping, provided it is protected from moisture and light. | |

| Stock Solution | -80°C | Up to 6 months | Prepare in a high-purity solvent (e.g., methanol, acetonitrile, or water). Use amber vials. |

| -20°C | Up to 1 month | Suitable for shorter-term storage of stock solutions. Minimize freeze-thaw cycles. |

It is imperative to consult the Certificate of Analysis provided by the specific supplier for their recommended storage conditions and expiration dates.

Quantitative Stability Data

The following tables summarize the stability of creatinine in aqueous solutions under various pH and temperature conditions. This data serves as a reliable proxy for the stability of this compound.

Table 2: Degradation of Creatinine in Aqueous Solution at 25°C

| pH | Degradation after 3 days |

| 7.5 | Relatively Stable |

| 6.5 | Relatively Stable |

| 5.5 | 4% |

| 4.5 | 12% |

| 3.5 | 21% |

Data adapted from Howard and Harris (1999).[1]

Table 3: Stability of Creatinine in Human Urine

| Storage Temperature | Storage Duration | Stability |

| 55°C | 2 days | < 3% decrease in creatinine levels |

| 55°C | 30 days | Significant decrease in creatinine levels |

| Room Temperature | Up to 48 hours | Stable |

Data from Shioi et al. (1997).[4]

Experimental Protocols

A comprehensive assessment of this compound stability involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products.

Protocol 1: Long-Term Stability Study of a this compound Stock Solution

-

Objective: To determine the stability of a this compound stock solution under recommended long-term storage conditions.

-

Materials:

-

This compound solid standard

-

High-purity solvent (e.g., methanol, acetonitrile, or LC-MS grade water)

-

Validated stability-indicating analytical method (e.g., LC-MS/MS)

-

Calibrated storage freezer (-80°C or -20°C)

-

Amber glass vials

-

-

Procedure:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.

-

Store the vials at the desired long-term storage temperature (e.g., -80°C).

-

Establish a testing schedule (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).

-

At each time point, retrieve a vial, allow it to equilibrate to room temperature, and analyze its concentration using the validated analytical method.

-

Compare the results to the initial concentration to determine the percentage of degradation.

-

Protocol 2: Forced Degradation Study

-

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

-

Materials:

-

This compound stock solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV light source

-

Heating block or oven

-

Validated stability-indicating analytical method (e.g., LC-MS/MS with a non-specific detector to observe all degradation products)

-

-

Procedure:

-

Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂ and store at room temperature for a specified time.

-

Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C) for a specified time.

-

Photodegradation: Expose the this compound solution to a controlled UV light source for a specified duration.

-

Analyze all stressed samples, along with a control sample, using the validated analytical method to identify and quantify any degradation products.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use and stability testing of this compound.

Caption: Workflow for a comprehensive stability study of this compound.

Caption: Use of this compound as an internal standard in bioanalysis.

Caption: Primary degradation pathway of creatine to creatinine.

Conclusion

Maintaining the stability of this compound is critical for its effective use as an internal standard in quantitative bioanalysis. By adhering to the recommended storage conditions—primarily low temperatures and protection from light and extreme pH—researchers can ensure the integrity of this vital analytical tool. The experimental protocols provided in this guide offer a framework for conducting thorough stability assessments, further ensuring the accuracy and reproducibility of analytical results. As with any analytical standard, it is essential to consult the supplier's documentation for specific recommendations and to perform in-house validation to confirm stability under your laboratory's specific conditions.

References

- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. forum.bodybuilding.nl [forum.bodybuilding.nl]

- 3. Investigation of the photocatalytic degradation pathway of the urine metabolite, creatinine: the effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of urine creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to Using Creatinine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical application of Creatinine-d3 as an internal standard in quantitative bioanalysis. The use of stable isotope-labeled internal standards, particularly deuterated analogs like this compound, is a cornerstone of modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. This guide will provide a comprehensive overview of the core concepts, detailed experimental protocols, and critical data presentation for the accurate and precise quantification of creatinine in biological matrices.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides the highest level of accuracy and precision for the quantification of analytes in complex biological samples.[1][2] The core principle of IDMS lies in the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the earliest stage of the analytical workflow.

This compound is chemically identical to endogenous creatinine, with the only difference being the presence of three deuterium atoms, which increases its molecular weight.[3] This near-identical physicochemical behavior ensures that both the analyte and the internal standard experience the same effects throughout the entire analytical process, including sample preparation, chromatography, and ionization.[3] By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the stable isotope-labeled internal standard, variations that can lead to inaccurate results are effectively normalized.

Key advantages of using this compound as an internal standard:

-

Correction for Matrix Effects: Biological matrices such as plasma, serum, and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[3] this compound co-elutes with creatinine and experiences the same matrix effects, allowing for accurate correction.[3]

-

Compensation for Sample Loss: During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. Since this compound behaves identically to creatinine, any losses will be proportional for both, and the ratio of their signals will remain constant.[3]

-

Improved Accuracy and Precision: By minimizing the impact of experimental variability, the use of this compound significantly enhances the accuracy and precision of the quantitative results.[2][4]

Physicochemical Properties of Creatinine and this compound

A clear understanding of the properties of both the analyte and the internal standard is crucial for method development.

| Property | Creatinine | This compound |

| Chemical Formula | C₄H₇N₃O | C₄H₄D₃N₃O[5] |

| Molecular Weight | 113.12 g/mol | 116.1 g/mol [5] |

| Formal Name | 2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one | 2-amino-1,5-dihydro-1-(methyl-d₃)-4H-imidazol-4-one[5] |

| CAS Number | 60-27-5 | 143827-20-7[5] |

Experimental Workflow and Protocols

The following sections provide a detailed overview of a typical experimental workflow for the quantification of creatinine in biological samples using this compound as an internal standard.

General Experimental Workflow

The overall process can be visualized as a series of sequential steps, from sample collection to data analysis.

Caption: A generalized workflow for creatinine quantification using IDMS.

Detailed Experimental Protocol

This protocol is a composite of methodologies reported in the literature and should be optimized for specific laboratory conditions and instrumentation.[1][4][6]

3.2.1. Materials and Reagents

-

Creatinine reference standard

-

This compound internal standard[5]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Biological matrix (e.g., serum, plasma, urine)

3.2.2. Preparation of Stock and Working Solutions

-

Creatinine Stock Solution: Prepare a stock solution of creatinine in a suitable solvent (e.g., water or 20% methanol) at a concentration of approximately 1 mg/mL.

-

This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of approximately 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the creatinine stock solution with the appropriate solvent to create a calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples, quality controls, and calibration standards. A typical concentration might be around 0.06 mg/dL.[6]

3.2.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of sample (calibrator, quality control, or unknown), add a precise volume of the this compound internal standard working solution.[1]

-

Add a protein precipitation agent, such as methanol or acetonitrile (e.g., 3 volumes).[1][4]

-

Vortex the mixture vigorously for at least 30 seconds.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1] The supernatant may be further diluted if necessary.[6]

3.2.4. Liquid Chromatography (LC) Conditions

The following table summarizes typical LC parameters for the separation of creatinine.

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Gradient | Isocratic or a shallow gradient depending on the method |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

3.2.5. Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.

| Parameter | Typical Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 400 - 550 °C[4][6] |

| Ion Spray Voltage | 4500 - 5500 V[6] |

| Collision Gas | Argon |

MRM Transitions:

The following table lists the commonly used MRM transitions for creatinine and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Creatinine | 114.1 | 44.2 |

| Creatinine | 114.1 | 86.1 |

| This compound | 117.1 | 47.2 |

| This compound | 117.1 | 89.1 |

Note: The selection of quantifier and qualifier ions should be determined during method development and validation.

Data Analysis and Method Validation

Data Analysis

-

Peak Integration: The chromatographic peaks for both creatinine and this compound are integrated to obtain their respective peak areas.

-

Ratio Calculation: The peak area ratio of creatinine to this compound is calculated for each sample.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

-

Quantification: The concentration of creatinine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability. Key validation parameters, as recommended by regulatory guidelines (e.g., EMA, ICH M10), are outlined below.[7][8]

| Validation Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of scatter between a series of measurements of the same sample, expressed as the coefficient of variation (CV%). |

| Calibration Curve | The relationship between the instrumental response and the known concentration of the analyte over a defined range. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte.[3] |

| Recovery | The efficiency of the extraction process. |

| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. |

Signaling Pathways and Logical Relationships

The principle of using a stable isotope-labeled internal standard is based on a logical relationship that ensures accurate quantification.

Caption: The logical principle of matrix effect correction using an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalysis represents the gold standard for the accurate and precise quantification of creatinine. Its ability to compensate for matrix effects and sample variability is unparalleled, making it an indispensable tool for researchers, scientists, and drug development professionals. By following well-validated experimental protocols and adhering to the principles of isotope dilution mass spectrometry, reliable and high-quality data can be consistently achieved.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

The Gold Standard of Quantification: A Technical Guide to Deuterated Standards in Analytical Chemistry

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In the landscape of modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of internal standards is fundamental for reliable and reproducible results. Among the various types of internal standards, deuterated standards have emerged as the superior choice, providing a robust solution to the inherent variabilities of the analytical process.

This in-depth technical guide explores the core principles, synthesis, applications, and best practices for the use of deuterated internal standards. It provides detailed experimental methodologies and quantitative data to demonstrate their efficacy, empowering researchers to enhance the quality and integrity of their analytical data.

Core Principles: The Power of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for quantitative analysis.[1] The fundamental principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte—the deuterated internal standard—to the sample at the earliest stage of the sample preparation process.[2] This "spiked" sample then contains a fixed ratio of the naturally occurring analyte to its heavier isotopic counterpart.

Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same processing variations throughout the entire analytical workflow.[3] This includes extraction efficiency, potential degradation, and, most importantly, ionization efficiency in the mass spectrometer. By monitoring the signal of the deuterated standard, any variations in the analytical process can be effectively normalized, leading to highly accurate and precise quantification of the target analyte.

Advantages of Deuterated Standards Over Other Internal Standards

Deuterated internal standards are widely regarded as the "gold standard" because they offer significant advantages over other types of internal standards, such as structural analogs.[3] The primary advantage is their ability to mitigate the "matrix effect," a common challenge in bioanalysis where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[2] Since deuterated standards are nearly chemically and physically identical to the analyte, they co-elute and experience the same matrix effects, allowing for accurate correction.[2]

Structural analogs, on the other hand, may not co-elute perfectly and can be affected differently by the matrix, which can compromise data quality. The use of deuterated standards leads to enhanced method robustness and reproducibility.[3]

Synthesis of Deuterated Standards

The incorporation of deuterium into a molecule of interest can be achieved through two primary methods: hydrogen/deuterium (H/D) exchange and chemical synthesis with isotope-containing building blocks.[4]

-

Hydrogen/Deuterium Exchange: This method involves exchanging hydrogen atoms with deuterium under specific conditions, such as acid or base catalysis or with the use of metal catalysts in the presence of a deuterated solvent.[4] For example, H/D exchange can occur at the alpha position to a carbonyl group through a keto-enol tautomerism in a basic D₂O solution.[4] While often simpler, this method is limited to producing deuterium-labeled standards.[4]

-

Chemical Synthesis: This approach offers greater flexibility in the position, type, and number of isotopic substitutions.[4] It involves using deuterated starting materials or reagents in a synthetic route to build the desired deuterated molecule. For instance, the synthesis of deuterated vitamin D metabolites has been achieved using A-ring synthons containing three deuterium atoms.[5][6] Similarly, deuterated volatile lipid degradation products have been prepared using starting materials like deuterium oxide (D₂O) and lithium aluminum deuteride (LiAlD₄).[7]

When designing a deuterated standard, it is crucial to place the deuterium labels in chemically stable positions to avoid H/D exchange with the solvent or during sample processing.[4] Labels should not be placed on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups under certain conditions, as this can lead to loss of the isotopic label.[4]

Quantitative Data on the Impact of Deuterated Standards

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative analyses. The following tables summarize data from various studies, highlighting the superior performance of methods employing deuterated standards compared to those using structural analogs.

| Analyte | Internal Standard Type | Mean Bias (%) | Precision (CV %) |

| Sirolimus | Deuterated (SIR-d3) | Not specified | 2.7 - 5.7 |

| Structural Analog (DMR) | Not specified | 7.6 - 9.7 | |

| Analyte X | Deuterated | 100.3 | 7.6 |

| Structural Analog | 96.8 | 8.6 |

Table 1: Comparison of Precision for Sirolimus Quantification. This data demonstrates a significant improvement in precision when using a deuterated internal standard for the analysis of the immunosuppressant drug sirolimus.[2]

Table 2: Comparison of Accuracy and Precision. This table illustrates the improved accuracy (mean bias closer to 100%) and precision (lower coefficient of variation) when a deuterated internal standard is used compared to a structural analog.[8]

Experimental Protocols

The successful implementation of deuterated standards requires meticulously developed and validated experimental protocols. Below is a detailed methodology for the quantification of an analyte in a biological matrix using a deuterated internal standard, adapted from established protocols.[1][3][9]

Materials and Reagents

-

Analytes and Internal Standard: Analyte standard and a suitable deuterated internal standard (e.g., Testosterone and Testosterone-d2).

-

Solvents: HPLC-grade methanol, acetonitrile, water, ethyl acetate, and hexane.

-

Reagents: Formic acid.

-

Sample Matrix: Blank biological matrix (e.g., bovine serum).

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., methanol/water).

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration in the appropriate solvent for spiking into samples.

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Aliquoting: To a defined volume of the biological sample (e.g., 1.0 mL of bovine serum), calibrator, or quality control sample, add a precise volume of the deuterated internal standard spiking solution.

-

Equilibration: Vortex the samples briefly to ensure thorough mixing and allow them to equilibrate.

-

Extraction: Add an appropriate volume of an extraction solvent mixture (e.g., 5.0 mL of hexane:ethyl acetate, 90:10, v/v).

-

Mixing: Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at a sufficient speed and time (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 150 µL of 70:30 v/v methanol/water with 0.1% formic acid).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to achieve separation of the analyte from matrix components.

-

Mass Spectrometry (MS) System: A tandem mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard (e.g., Testosterone-d2: m/z 291.2 → 97.1).

Data Analysis

-

Peak Integration: Integrate the peak areas of the analyte and the deuterated internal standard.

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and quality controls.

-

Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.

-

Concentration Determination: Determine the concentrations of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]

Potential Challenges and Best Practices

While deuterated standards are highly effective, there are potential challenges to consider:

-

Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight chromatographic shift, causing the deuterated internal standard to elute at a slightly different retention time than the native analyte.[1] If this separation is significant, the analyte and internal standard may experience different matrix effects, negating the primary benefit of using a stable isotope-labeled internal standard.[1]

-

Isotopic and Chemical Purity: The isotopic and chemical purity of the deuterated internal standard is crucial to prevent interference with the analyte signal.[1] High isotopic enrichment (ideally ≥98%) and chemical purity (>99%) are recommended.[10]

-

H-D Exchange: As mentioned earlier, the deuterium labels must be in stable positions to prevent exchange with protons from the solvent or matrix.[4]

To ensure the successful use of deuterated standards, the following best practices are recommended:

-

Verify Co-elution: During method development, rigorously confirm the co-elution of the analyte and the deuterated internal standard under the final chromatographic conditions.[1]

-

Monitor Internal Standard Response: Track the internal standard response across all samples in a batch. Significant variations may indicate unresolved matrix effects or other analytical issues.[1]

-

Ensure Purity: Use deuterated standards with high isotopic and chemical purity.

Visualizing Key Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical workflows and relationships central to the use of deuterated standards in analytical chemistry.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical relationship illustrating how a deuterated IS corrects for analytical variability.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Clinical Researcher's Guide to Creatinine-d3: A Versatile Tool for Advancing Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern clinical research, precision and accuracy are paramount. The demand for robust, reliable biomarkers has led to the adoption of stable isotope-labeled compounds, among which Creatinine-d3 has emerged as a important tool. This technical guide provides an in-depth exploration of the applications of this compound in clinical research, with a primary focus on its pivotal role in the innovative D3-Creatine (D3Cr) dilution method for the direct measurement of skeletal muscle mass. We will delve into the experimental protocols, present key quantitative data, and illustrate the underlying principles and workflows through detailed diagrams. This guide will also touch upon the utility of this compound as a critical internal standard in mass spectrometry-based assays, ensuring the accuracy of creatinine quantification.

Introduction: The Significance of Stable Isotope Dilution

Stable isotope dilution (SID) is a powerful analytical technique that utilizes the introduction of a known quantity of a stable isotope-labeled version of an analyte into a sample. This labeled compound, or "tracer," is chemically identical to the endogenous analyte but has a different mass due to the presence of heavy isotopes, such as deuterium (²H or D). By measuring the ratio of the labeled to the unlabeled analyte using mass spectrometry, researchers can achieve highly accurate and precise quantification, mitigating the effects of sample loss during preparation and ionization variability in the mass spectrometer. This compound, a deuterated analog of creatinine, exemplifies the successful application of this principle in clinical research.

The D3-Creatine Dilution Method: A Paradigm Shift in Muscle Mass Assessment

Traditionally, the assessment of skeletal muscle mass has relied on indirect methods such as dual-energy X-ray absorptiometry (DXA), bioelectrical impedance analysis (BIA), and anthropometry.[1][2] While widely used, these methods are often subject to limitations related to hydration status, body composition, and radiation exposure.[2][3] The D3-Creatine (D3Cr) dilution method has emerged as a groundbreaking, non-invasive, and direct measure of total body skeletal muscle mass.[1][2][4]

Principle of the D3-Creatine Dilution Method

The D3Cr dilution method is predicated on the fact that approximately 98% of the body's creatine pool resides within skeletal muscle.[2][5] The core principle involves the oral administration of a known tracer dose of deuterated creatine (D3-Creatine).[4][5] This labeled creatine is absorbed and transported into the muscle cells, where it mixes with the endogenous creatine pool.[2][5] Within the muscle, both labeled and unlabeled creatine undergo an irreversible conversion to their respective creatinine forms (D3-Creatinine and creatinine) at a constant rate.[2][5] This newly formed D3-Creatinine and endogenous creatinine are then released into the bloodstream and subsequently excreted in the urine.[4]

By measuring the enrichment of D3-Creatinine relative to the unlabeled creatinine in a urine sample collected after isotopic steady state has been achieved, the total creatine pool size can be determined.[5][6] From the creatine pool size, the total skeletal muscle mass can be accurately calculated.[4][7] A key advantage of this method is that the ratio of D3-creatinine to unlabeled creatinine is independent of creatinine clearance and renal function.[1]

Principle of the D3-Creatine Dilution Method.

Experimental Protocol for the D3-Creatine Dilution Method

The successful implementation of the D3Cr dilution method hinges on a standardized protocol. The following outlines the key steps involved in this procedure.

Participant Preparation and Dosing

-

Dose Administration: Participants ingest a single oral dose of D3-Creatine, typically 30 mg.[4][8]

-

Fasting: A fasting urine sample is required for analysis.[1][8] No special dietary restrictions are generally needed beyond this.[1][5]

Urine Sample Collection

-

Timing: A spot urine sample is collected after isotopic steady state has been achieved. This is typically between 48 to 96 hours (2 to 4 days) post-dose.[2] Some protocols specify a collection window of 72 to 144 hours (3 to 6 days).[1]

-

Sample Handling: Urine samples are collected and stored, often frozen, until analysis.

Sample Analysis by LC-MS/MS

-

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying D3-Creatinine and endogenous creatinine in urine.[4][7]

-

Internal Standard: this compound is often used as a surrogate analyte or internal standard during the LC-MS/MS analysis to ensure accuracy.[7][9]

-

Measurement: The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of D3-Creatinine and unlabeled creatinine. The ratio of their peak areas is used to determine the enrichment.[7]

Workflow of the D3-Creatine Dilution Method.

Quantitative Data and Method Comparison

The D3Cr dilution method has been validated against gold-standard methods for muscle mass assessment, demonstrating strong correlations.

| Parameter | Value/Finding | Reference(s) |

| D3-Creatine Oral Dose | 30 mg, 60 mg, or 100 mg (30 mg is common) | [4][6][8] |

| Time to Isotopic Steady State | Approximately 30.7 ± 11.2 hours | [3][6] |

| Urine Collection Window | 48-96 hours or 72-144 hours post-dose | [1][2] |

| Correlation with MRI | r = 0.868 | [3][6] |

| Correlation with DXA | r = 0.745 | [2] |

| Method | Advantages of D3-Creatine Dilution | Disadvantages of D3-Creatine Dilution |

| vs. MRI/CT | Lower cost, no radiation exposure, suitable for large-scale and remote studies.[2][10] | Does not provide information on muscle distribution or quality. |

| vs. DXA | More direct measure of muscle mass, less affected by hydration status.[1][2][3] DXA overestimates muscle mass.[2][3] | Requires a waiting period for sample collection. |

| vs. 24-hour Urine Creatinine | Does not require a complete 24-hour urine collection, which is prone to error.[2] | Requires access to LC-MS/MS instrumentation.[11] |

This compound as an Internal Standard

Beyond its role in the D3Cr dilution method, this compound is a widely used internal standard for the quantification of endogenous creatinine in biological samples by GC- or LC-MS.[12] When analyzing serum or urine for creatinine levels, a known amount of this compound is added to the sample at the beginning of the workflow. Because this compound behaves almost identically to endogenous creatinine during sample extraction, chromatography, and ionization, any sample loss or variation will affect both compounds equally. By measuring the ratio of the analyte (creatinine) to the internal standard (this compound), a highly accurate and precise quantification can be achieved. This is crucial for the accurate assessment of renal function, where serum creatinine levels are a key indicator.[12][13]

Clinical Applications and Future Directions

The applications of the D3Cr dilution method, and by extension this compound, are vast and continue to expand.

-

Sarcopenia Research: The D3Cr method provides a more accurate tool to diagnose and monitor age-related muscle loss.[1][4]

-

Clinical Trials: It can be used as a primary or secondary endpoint in trials investigating interventions for muscle wasting diseases or the anabolic effects of new drugs.[10]

-

Nutritional Studies: The method allows for the precise evaluation of the impact of dietary interventions on muscle mass.

-

Remote Monitoring: The simplicity of the sample collection (a single urine sample) makes it feasible for large-scale epidemiological studies and remote patient monitoring.[4][10]

Future research will likely focus on refining the algorithms for muscle mass calculation, expanding its application to diverse patient populations, and integrating it further into routine clinical practice.

Conclusion

This compound is a versatile and indispensable tool in modern clinical research. Its central role in the D3-Creatine dilution method has revolutionized the assessment of skeletal muscle mass, offering a direct, non-invasive, and highly accurate alternative to traditional methods. Furthermore, its utility as an internal standard in mass spectrometry ensures the reliability of creatinine measurements for the assessment of renal function. As research continues to unravel the complex interplay between muscle mass, health, and disease, the applications of this compound are set to expand, further solidifying its place as a cornerstone of precision in clinical investigation.

References

- 1. Muscle Mass Assessed by the D3-Creatine Dilution Method and Incident Self-reported Disability and Mortality in a Prospective Observational Study of Community-Dwelling Older Men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Association of muscle mass measured by D3-Creatine (D3Cr), sarcopenic obesity, and insulin-glucose homeostasis in postmenopausal women | PLOS One [journals.plos.org]

- 5. Comparing D3-Creatine Dilution and Dual-Energy X-ray Absorptiometry Muscle Mass Responses to Strength Training in Low-Functioning Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "QUANTIFYING SKELETAL MUSCLE MASS USING THE D3-CREATINE METHOD IN THE I" by AE Avery, PM Cawthorn et al. [digitalcommons.wku.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. A protocol for remote collection of skeletal muscle mass via D3-creatine dilution in community-dwelling postmenopausal women from the Women’s Health Initiative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. caymanchem.com [caymanchem.com]

- 13. clearsynth.com [clearsynth.com]

The Gold Standard Redefined: A Technical Guide to Creatinine-d3 for Precise Renal Function Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate assessment of renal function is a cornerstone of clinical research and drug development. For decades, the estimation of glomerular filtration rate (GFR) has been dominated by methods centered on the measurement of endogenous creatinine. However, these methods are fraught with inaccuracies stemming from variations in muscle mass, diet, and analytical interferences. This technical guide delves into the superior methodology of using exogenous Creatinine-d3, in conjunction with isotope dilution mass spectrometry (IDMS), to provide a more precise and reliable measure of renal function. This approach minimizes the biological and analytical variables that plague traditional methods, offering a closer-to-gold-standard assessment of GFR. This document provides an in-depth exploration of the underlying principles, detailed experimental protocols, comparative data, and the metabolic pathways integral to understanding the application of this compound in renal function assessment.

The Limitations of Traditional Creatinine-Based GFR Assessment

The use of endogenous serum creatinine to estimate GFR (eGFR) is widespread due to its convenience and low cost[1][2][3]. However, this approach has significant limitations:

-

Dependence on Muscle Mass: Creatinine is a breakdown product of creatine phosphate in muscle[1][2]. Therefore, serum creatinine levels are directly influenced by an individual's muscle mass, leading to potential misinterpretation of renal function in populations with non-standard body compositions (e.g., elderly, amputees, or individuals with muscle-wasting diseases)[2][3].

-

Dietary Influences: The consumption of cooked meat can transiently increase serum creatinine levels, independent of renal function[2].

-

Analytical Interferences: Traditional analytical methods for creatinine, such as the Jaffe and enzymatic assays, are susceptible to interference from other substances in the blood, leading to inaccurate measurements[4][5].

-

Tubular Secretion: A portion of creatinine is actively secreted by the renal tubules, in addition to being filtered by the glomeruli. This causes creatinine clearance to overestimate the true GFR by approximately 10-20%[6][7][8].

These limitations underscore the need for a more accurate and robust method for GFR determination, particularly in the context of clinical trials and drug development where precision is paramount.

The Principle of Exogenous this compound Clearance

The use of an exogenous tracer that is exclusively eliminated by the kidneys provides a more direct and accurate measure of GFR. The ideal tracer should be freely filtered at the glomerulus without being secreted or reabsorbed by the tubules[9]. While inulin is considered the gold-standard exogenous marker, its use is cumbersome and not practical for routine clinical research[9][10].

This compound (deuterated creatinine) emerges as a highly suitable alternative. By introducing a known amount of this stable isotope-labeled creatinine into the bloodstream and monitoring its rate of clearance, a precise GFR can be determined. This method, known as the plasma clearance method, circumvents the limitations of endogenous creatinine measurement.

The core of this technique lies in Isotope Dilution Mass Spectrometry (IDMS). LC-MS/MS is the analytical method of choice due to its high specificity and sensitivity, allowing for the accurate differentiation and quantification of endogenous (unlabeled) creatinine and the exogenous this compound tracer[5][11][12].

Comparative Analysis of GFR Measurement Techniques

While direct comparative data for a dedicated exogenous this compound GFR clearance method against gold standards is limited in readily available literature, we can infer its potential accuracy by examining the performance of creatinine-based estimations (which this compound aims to improve upon) against reference methods like inulin and iohexol clearance.

| GFR Measurement Method | Principle | Advantages | Disadvantages | Bias Compared to Inulin/Iohexol Clearance |

| Inulin Clearance | Measures the clearance of infused inulin, a fructose polysaccharide. | Gold standard; not secreted or reabsorbed. | Invasive, time-consuming, and technically demanding[9][10]. | Reference Standard (Bias = 0%) |

| Iohexol Clearance | Measures the clearance of infused iohexol, a non-radioactive contrast agent. | Highly correlated with inulin clearance; simpler procedure than inulin[13]. | Requires specialized analysis; potential for adverse reactions to contrast media. | Minimal; considered a reference standard in many settings[13]. |

| Endogenous Creatinine Clearance (24-hour urine) | Measures the clearance of endogenous creatinine from a 24-hour urine collection and a blood sample. | Non-invasive tracer. | Prone to errors from incomplete urine collection; overestimates GFR due to tubular secretion[6]. | Overestimation of 10-20% is common[6]. |

| eGFR (MDRD, CKD-EPI equations) | Estimates GFR from serum creatinine, age, sex, and race. | Simple, fast, and inexpensive; uses a single blood sample[1][2]. | Inaccurate in many populations; influenced by muscle mass, diet, and non-GFR determinants[2][3]. | Varies significantly depending on the equation and patient population; can show substantial bias[13][14]. |

| Exogenous this compound Clearance (Proposed) | Measures the plasma clearance of an intravenously administered bolus of this compound. | Overcomes limitations of endogenous creatinine (muscle mass, diet); high analytical specificity with IDMS. | Requires intravenous administration and multiple blood draws; cost of stable isotope and mass spectrometry analysis. | Expected to be significantly lower than eGFR equations and closer to gold standards, as it is a direct clearance measurement. |

Experimental Protocols

While a standardized clinical protocol for GFR measurement using exogenous this compound is not widely published, the following represents a comprehensive, generalized workflow based on the principles of exogenous tracer clearance studies and stable isotope dilution mass spectrometry.

General Experimental Workflow for Exogenous Tracer GFR Measurement

Figure 1: Generalized workflow for GFR measurement using an exogenous stable isotope tracer.

Detailed LC-MS/MS Protocol for this compound Quantification in Plasma

This protocol is adapted from established methods for the quantification of creatinine in serum/plasma using IDMS, with this compound serving as the analyte of interest and a different stable isotope-labeled creatinine (e.g., ¹³C₂,¹⁵N-Creatinine) as the internal standard (IS).

1. Materials and Reagents:

-

This compound certified reference material

-

¹³C₂,¹⁵N-Creatinine (or other suitable internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (for calibration standards and quality controls)

2. Sample Preparation:

-

To 50 µL of plasma sample, quality control, or calibration standard, add 20 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-0.5 min: 2% B; 0.5-2.0 min: 2-98% B; 2.0-2.5 min: 98% B; 2.5-3.0 min: 2% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | To be optimized (e.g., m/z 117 -> 47) |

| MRM Transition (Internal Standard) | To be optimized (e.g., for ¹³C₂,¹⁵N-Creatinine) |

| Collision Energy | To be optimized for each transition |

4. Data Analysis:

-

Calculate the peak area ratio of the this compound analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Creatinine Metabolism and Renal Handling Pathway

Understanding the metabolic pathway of creatinine is essential for interpreting its role as a biomarker of renal function.

Figure 2: Metabolic pathway of creatinine synthesis and renal excretion.

Creatine is synthesized in the liver and kidneys from the amino acids arginine and glycine[1][4]. It is then transported to muscle tissue where it is converted to phosphocreatine, a high-energy reserve[1][4]. Both creatine and phosphocreatine undergo a spontaneous, non-enzymatic cyclization to form creatinine[1][4]. Creatinine is then released into the bloodstream and is primarily cleared by the kidneys[6][7]. Renal clearance of creatinine involves two main processes: glomerular filtration, where it is freely filtered from the blood, and a smaller component of active tubular secretion, primarily via the organic cation transporter 2 (OCT2) in the proximal tubules[6][7][8].

Conclusion and Future Directions

The use of exogenous this compound coupled with isotope dilution mass spectrometry represents a significant advancement in the accurate assessment of renal function. This methodology overcomes the inherent inaccuracies of traditional endogenous creatinine-based estimations, providing a more reliable GFR measurement that is crucial for clinical research and drug development. By eliminating confounding variables such as muscle mass and diet, the this compound clearance method offers a robust tool for precise pharmacokinetic and safety evaluations of investigational drugs.

Future research should focus on the standardization of clinical protocols for exogenous this compound GFR measurement and the generation of extensive comparative data against gold-standard methods like inulin and iohexol clearance across diverse patient populations. The broader adoption of this superior methodology has the potential to enhance the quality and reliability of clinical trial data, ultimately leading to safer and more effective therapeutic interventions.

References

- 1. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tubular Secretion of Creatinine and Risk of Kidney Failure: The Modification of Diet in Renal Disease (MDRD) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous markers of kidney function and renal drug clearance processes of filtration, secretion, and reabsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proximal Tubular Secretion of Creatinine by Organic Cation Transporter OCT2 in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.libretexts.org [med.libretexts.org]

- 9. Comparison of creatinine clearance to inulin clearance in the determination of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iohexol clearance is superior to creatinine-based renal function estimating equations in detecting short-term renal function decline in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of the new and traditional CKD-EPI GFR estimation equations with urinary inulin clearance: A study of equation performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Creatine metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Gold Standard Recalibrated: A Technical Guide to Creatinine-d3 for Urinary Biomarker Normalization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The normalization of urinary biomarker data is a critical step in clinical and preclinical research, aimed at correcting for variations in urine dilution to enable meaningful comparison of biomarker concentrations across individuals and time points. For decades, endogenous creatinine has served as the gold standard for this purpose. However, its physiological variability can introduce significant imprecision. This technical guide explores the use of isotopically labeled creatinine-d3 as a superior method for urinary biomarker normalization. By leveraging the precision of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard to dramatically improve the accuracy and precision of endogenous creatinine quantification, thereby reducing the variability of normalized biomarker data and enhancing the reliability of research outcomes.

The Challenge of Urinary Biomarker Normalization

Urine is a valuable and non-invasive matrix for biomarker discovery and monitoring. However, the concentration of analytes in urine is highly dependent on the hydration status of the individual, leading to significant variability in spot urine samples. To account for this, biomarker concentrations are typically normalized to a reference compound that is excreted at a relatively constant rate.

The Limitations of Traditional Creatinine Normalization

Creatinine, a metabolic byproduct of muscle creatine phosphate, has been the most widely used normalization factor due to its relatively constant excretion rate under normal physiological conditions. However, a growing body of evidence highlights the limitations of this approach:

-

Physiological Variability: Endogenous creatinine excretion is influenced by a multitude of factors, including age, sex, muscle mass, diet (particularly meat consumption), and intense physical activity.[1][2]

-

Pathophysiological Influences: Kidney disease and changes in glomerular filtration rate can significantly alter creatinine excretion, making it an unreliable normalizer in these contexts.[3][4]

-

Analytical Variability: Traditional methods for creatinine measurement, such as the Jaffe reaction, are susceptible to interferences, further contributing to inaccuracies.[5]

This inherent variability in the normalization factor can mask true biological changes in biomarker levels or create the appearance of effects where none exist.

This compound: A Precision Tool for Normalization

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, offers a robust solution to the challenges of traditional normalization. This compound is chemically identical to endogenous creatinine but has a different mass due to the replacement of three hydrogen atoms with deuterium. This allows it to be distinguished by a mass spectrometer.

The Principle of Stable Isotope Dilution

The core principle involves adding a known amount of this compound to each urine sample prior to analysis. During sample preparation and injection into the LC-MS/MS system, any loss of analyte will affect both the endogenous creatinine and the this compound internal standard equally. By measuring the ratio of the endogenous analyte to the internal standard, the concentration of endogenous creatinine can be determined with high accuracy and precision, effectively correcting for analytical variability.[6]

Experimental Protocols

The following sections detail a typical experimental workflow for the quantification of urinary creatinine using this compound as an internal standard, followed by the normalization of a biomarker of interest.

Materials and Reagents

-

Creatinine and this compound standards

-

HPLC-grade water, methanol, and acetonitrile

-

Formic acid

-

Urine samples

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex each sample to ensure homogeneity.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

-

Dilute the urine samples with HPLC-grade water. A dilution factor of 1:20 to 1:100 is common, depending on the expected creatinine concentration.

-

Add a precise volume of the this compound internal standard solution to each diluted urine sample.

-

Vortex the samples thoroughly.

-

Centrifuge the samples to pellet any particulate matter.

-

Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or a shallow gradient depending on the biomarker |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | |

| - Creatinine | m/z 114 -> 44 |

| - this compound | m/z 117 -> 47 |

| - Biomarker X | Analyte-specific transition |

| Collision Energy | Optimized for each analyte |

Data Analysis and Normalization

-

Generate a calibration curve using known concentrations of creatinine standards spiked with the this compound internal standard.

-

For each sample, determine the peak area ratio of endogenous creatinine to this compound.

-

Calculate the concentration of endogenous creatinine in each sample using the calibration curve.

-

Quantify the concentration of the biomarker of interest in the same analytical run.

-

Normalize the biomarker concentration by dividing it by the accurately determined creatinine concentration. The result is typically expressed as µg of biomarker/mg of creatinine.

Data Presentation: The Impact of this compound on Precision

Table 1: Intra- and Inter-Assay Precision of LC-MS/MS Quantification of Creatinine Using a this compound Internal Standard

| Analyte | Concentration (ng/mL) | Intra-Assay %CV (n=6) | Inter-Assay %CV (n=18) |

| Creatinine | 10 | < 5% | < 7% |

| 100 | < 3% | < 5% | |

| 1000 | < 2% | < 4% |

Data synthesized from typical LC-MS/MS assay validation reports. The use of a stable isotope-labeled internal standard consistently results in low coefficients of variation, indicating high precision.

By minimizing the analytical variability of the creatinine measurement, the overall variability of the normalized biomarker is reduced, allowing for the detection of smaller, more subtle biological changes.

Visualizations: Workflows and Pathways

Creatinine Metabolism and Excretion

The following diagram illustrates the metabolic pathway of creatine to creatinine and its subsequent excretion, highlighting factors that can influence its concentration.

Caption: Creatinine is produced from creatine in muscle and excreted by the kidneys.

Experimental Workflow for Biomarker Normalization